molecular formula C9H5F4N B1302407 5-Fluoro-2-(trifluoromethyl)phenylacetonitrile CAS No. 242812-09-5

5-Fluoro-2-(trifluoromethyl)phenylacetonitrile

Cat. No.: B1302407
CAS No.: 242812-09-5
M. Wt: 203.14 g/mol
InChI Key: ODNBTVLWRJNGCS-UHFFFAOYSA-N
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Description

5-Fluoro-2-(trifluoromethyl)phenylacetonitrile is a chemical compound with the molecular formula C9H5F4N and a molecular weight of 203.14 g/mol . It is characterized by the presence of a fluorine atom and a trifluoromethyl group attached to a phenyl ring, along with an acetonitrile group. This compound is used in various scientific research and industrial applications due to its unique chemical properties.

Preparation Methods

The synthesis of 5-Fluoro-2-(trifluoromethyl)phenylacetonitrile typically involves the reaction of 5-fluoro-2-(trifluoromethyl)benzyl chloride with sodium cyanide in the presence of a suitable solvent . The reaction conditions often include maintaining a specific temperature and pH to ensure optimal yield and purity. Industrial production methods may involve large-scale synthesis using similar reaction conditions but with enhanced safety and efficiency measures to handle the reagents and by-products.

Chemical Reactions Analysis

5-Fluoro-2-(trifluoromethyl)phenylacetonitrile undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the acetonitrile group can be replaced by other nucleophiles.

    Oxidation and Reduction: It can undergo oxidation to form corresponding carboxylic acids or reduction to form amines.

    Addition Reactions: The compound can also participate in addition reactions with electrophiles or nucleophiles.

Common reagents used in these reactions include sodium cyanide, hydrogen peroxide, and various acids and bases. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

5-Fluoro-2-(trifluoromethyl)phenylacetonitrile is utilized in several scientific research fields, including:

Mechanism of Action

The mechanism of action of 5-Fluoro-2-(trifluoromethyl)phenylacetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine and trifluoromethyl groups enhances its binding affinity and selectivity towards these targets. The compound can modulate various biochemical pathways, leading to its observed effects in biological systems .

Properties

IUPAC Name

2-[5-fluoro-2-(trifluoromethyl)phenyl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F4N/c10-7-1-2-8(9(11,12)13)6(5-7)3-4-14/h1-2,5H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODNBTVLWRJNGCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)CC#N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F4N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20372175
Record name 5-Fluoro-2-(trifluoromethyl)phenylacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20372175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

242812-09-5
Record name 5-Fluoro-2-(trifluoromethyl)phenylacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20372175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 242812-09-5
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Synthesis routes and methods

Procedure details

1.95 g (30 mmol) of potassium cyanide is added to a solution of 5.14 g (20 mmol) of 5-fluoro-2-trifluoromethylbenzyl bromide in 45 ml of ethanol/8 ml of water, and it is stirred for 64 hours at room temperature. The reaction solution is diluted with ethyl acetate and extracted with saturated sodium bicarbonate solution. The organic phase is washed with water, dried and concentrated by evaporation. The remaining residue is purified by bulb tube distillation and recrystallized. Yield: 3.6 g (89%).
Quantity
1.95 g
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reactant
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5.14 g
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reactant
Reaction Step One
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0 (± 1) mol
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reactant
Reaction Step One
Quantity
45 mL
Type
solvent
Reaction Step One
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0 (± 1) mol
Type
solvent
Reaction Step Two

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